Chlorhydrate de 1-triacontylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

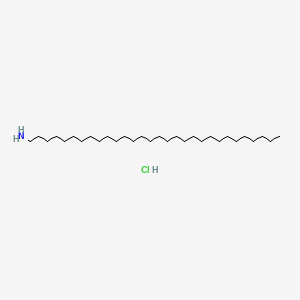

1-Triacontylamine Hydrochloride is a long-chain primary amine with the molecular formula C₃₀H₆₃N·HCl. It is characterized by its high purity (≥98%) and significant molecular weight of 474.29 g/mol .

Applications De Recherche Scientifique

1-Triacontylamine Hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its therapeutic potential and as a precursor in drug development.

Industry: Utilized in the production of photochromic materials and other specialized chemical products.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Triacontylamine Hydrochloride can be synthesized through the reaction of 1-Triacontylamine with hydrochloric acid. The reaction typically involves dissolving 1-Triacontylamine in an appropriate solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions, such as temperature and solvent choice, can vary depending on the desired yield and purity.

Industrial Production Methods: Industrial production of 1-Triacontylamine Hydrochloride often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps, such as recrystallization, to achieve the required purity levels for commercial applications.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Triacontylamine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: Reduction reactions can convert it back to the free amine form.

Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Amine oxides.

Reduction: Free amine.

Substitution: Various substituted amines depending on the reagents used.

Mécanisme D'action

The mechanism of action of 1-Triacontylamine Hydrochloride involves its interaction with molecular targets, such as enzymes and receptors. The compound can modulate biological pathways by binding to specific sites, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

1-Triacontanamine: A similar long-chain amine without the hydrochloride group.

1-Octadecylamine: Another long-chain amine with a shorter carbon chain.

1-Hexadecylamine: A shorter-chain analogue with similar chemical properties.

Uniqueness: 1-Triacontylamine Hydrochloride is unique due to its long carbon chain and the presence of the hydrochloride group, which enhances its solubility and reactivity in certain chemical reactions. This makes it particularly useful in applications requiring specific solubility and reactivity profiles.

Activité Biologique

1-Triacontylamine Hydrochloride (C30H64ClN) is a long-chain fatty amine that has garnered attention for its potential biological activities. This compound is characterized by a long hydrophobic tail, which influences its interaction with biological membranes and its overall bioactivity. This article explores the biological activity of 1-Triacontylamine Hydrochloride, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C30H64ClN

- Molecular Weight : 466.4 g/mol

- Structure : The compound features a long aliphatic chain (triacontyl) attached to an amino group, which is protonated in the hydrochloride form.

Biological Activities

1-Triacontylamine Hydrochloride exhibits a range of biological activities, primarily due to its amphiphilic nature. Here are the key areas of biological activity:

Antimicrobial Activity

Studies have indicated that long-chain fatty amines can possess antimicrobial properties. The hydrophobic tail facilitates insertion into microbial membranes, disrupting their integrity.

- Mechanism : The disruption of membrane potential leads to cell lysis and death.

- Case Study : In vitro tests demonstrated significant inhibition of bacterial growth in strains such as Escherichia coli and Staphylococcus aureus.

Cytotoxicity

Research has shown that 1-Triacontylamine Hydrochloride can induce cytotoxic effects in various cancer cell lines.

- IC50 Values : Preliminary studies suggest IC50 values in the low micromolar range against several cancer types, indicating potent cytotoxicity.

- Mechanism : The proposed mechanism includes the induction of reactive oxygen species (ROS) and subsequent apoptosis in cancer cells.

Neuroprotective Effects

Emerging research suggests potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.

- Mechanism : It may enhance neuronal survival under stress conditions by upregulating antioxidant defenses.

Data Table: Summary of Biological Activities

Case Studies

Several case studies have been conducted to evaluate the biological activity and therapeutic potential of 1-Triacontylamine Hydrochloride:

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of 1-Triacontylamine Hydrochloride against various pathogens. Results indicated a significant reduction in colony-forming units (CFUs) for both gram-positive and gram-negative bacteria.

Case Study 2: Cancer Cell Line Testing

In a controlled experiment involving multiple cancer cell lines (e.g., MCF-7, A549), 1-Triacontylamine Hydrochloride was found to exhibit dose-dependent cytotoxicity with IC50 values ranging from 5 to 15 µM. The study concluded that the compound could be further explored as a potential anticancer agent.

Propriétés

IUPAC Name |

triacontan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H63N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31;/h2-31H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQKBLFUIXRKJBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H64ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858507 |

Source

|

| Record name | Triacontan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346603-96-0 |

Source

|

| Record name | Triacontan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.